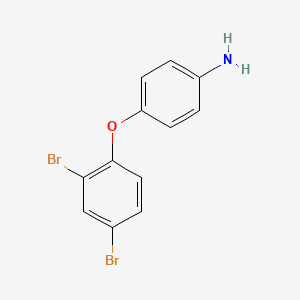![molecular formula C20H15N7O3S3 B15153064 N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B15153064.png)
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDE is a complex organic compound that has garnered significant interest in the fields of chemistry and biology due to its unique structural features and potential applications. This compound is characterized by the presence of thiazole, sulfamoyl, phenyl, triazino, and indole moieties, which contribute to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}but-2-enamides with phenylhydrazine in glacial acetic acid to afford 5-aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides . Further treatment with silver nitrate in ethanol-DMF (2:1) yields the corresponding silver salts, while reaction with sodium methoxide in methanol-DMF (1:1) produces sodium salts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
作用機序
The mechanism of action of N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s thiazole and indole moieties are known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to antimicrobial or anti-inflammatory effects . The exact molecular targets and pathways are still under investigation.
類似化合物との比較
Similar Compounds
N-(thiazol-2-yl)benzenesulfonamides: These compounds share the thiazole and sulfonamide groups and exhibit similar antibacterial activity.
Benzothiazole derivatives: These compounds have structural similarities and are known for their biological activities.
Uniqueness
N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDE is unique due to its combination of thiazole, sulfamoyl, phenyl, triazino, and indole moieties, which contribute to its diverse chemical reactivity and potential biological activities.
特性
分子式 |
C20H15N7O3S3 |
|---|---|
分子量 |
497.6 g/mol |
IUPAC名 |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide |
InChI |
InChI=1S/C20H15N7O3S3/c28-16(11-32-20-24-18-17(25-26-20)14-3-1-2-4-15(14)23-18)22-12-5-7-13(8-6-12)33(29,30)27-19-21-9-10-31-19/h1-10H,11H2,(H,21,27)(H,22,28)(H,23,24,26) |
InChIキー |
FFITYZMMPUNGAM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B15152983.png)
![N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B15152988.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15152989.png)
![6-[4-(benzyloxy)phenyl]-1-(4-bromophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15152992.png)
![2-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]quinazolin-4(3H)-one](/img/structure/B15153000.png)
![N-[(2,6-dimethylphenoxy)acetyl]alanine](/img/structure/B15153001.png)
![1-[4-(benzyloxy)-3-chlorophenyl]-N-(4-fluorobenzyl)methanamine](/img/structure/B15153009.png)

![4-({[2-(4-Sulfamoylphenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B15153025.png)
![6-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15153032.png)
![2-({[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzamide](/img/structure/B15153038.png)

![1-benzyl-4-(2-hydroxy-5-methylphenyl)-3-methyl-4,6,7,8-tetrahydrochromeno[2,3-c]pyrazol-5(1H)-one](/img/structure/B15153062.png)

